Cas no 1237479-39-8 (2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate)
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate
- 2-ethylhexyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate
- D90587
- 2-ETHYLHEXYL-4,6-DIBROMO-3-FLUOROTHIENO[3,4-B]THIOPHENE-2-CARBOXYLATE
- 1237479-38-7
- Thieno[3,4-b]thiophene-2-carboxylic acid, 4,6-dibromo-3-fluoro-, 2-ethylhexyl ester
- DTXSID00729406
- SOEJTOAKIMQIGL-UHFFFAOYSA-N
- SCHEMBL12036485
- 4,6-Dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylic Acid 2-Ethylhexyl Ester
- 1237479-39-8
- C15H17Br2FO2S2
- 2-ethylhexyl-4,6-dibromo-3-fluoro-thieno[3,4-b]thiophene-2-carboxylate
- A890653
- DA-13921
- MFCD26403656
- A934126
- 2-Ethylhexyl4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate
-
- MDL: MFCD26403656
- Inchi: 1S/C15H17Br2FO2S2/c1-3-5-6-8(4-2)7-20-15(19)12-10(18)9-11(21-12)14(17)22-13(9)16/h8H,3-7H2,1-2H3
- InChI Key: SOEJTOAKIMQIGL-UHFFFAOYSA-N
- SMILES: BrC1=C2C(=C(S1)Br)SC(=C2F)C(=O)OCC(CC)CCCC
Computed Properties
- Exact Mass: 471.90003g/mol
- Monoisotopic Mass: 469.90208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 8
- Complexity: 389
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.1
- Topological Polar Surface Area: 82.8Ų
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | os0007-50mg |
PTB7 |
1237479-39-8 | 50mg |
¥ 2700 | 2022-04-26 | ||
| BAI LING WEI Technology Co., Ltd. | os0007-100mg |
PTB7 |
1237479-39-8 | 100mg |
¥ 4725 | 2022-04-26 | ||
| BAI LING WEI Technology Co., Ltd. | os0007-250mg |
PTB7 |
1237479-39-8 | 250mg |
¥ 9450 | 2022-04-26 | ||
| BAI LING WEI Technology Co., Ltd. | os0007-500mg |
PTB7 |
1237479-39-8 | 500mg |
¥ 12825 | 2022-04-26 | ||
| BAI LING WEI Technology Co., Ltd. | os0007-1g |
PTB7 |
1237479-39-8 | 1g |
¥ 24300 | 2022-04-26 | ||
| BAI LING WEI Technology Co., Ltd. | os0007-2g |
PTB7 |
1237479-39-8 | 2g |
¥ 45900 | 2022-04-26 | ||
| BAI LING WEI Technology Co., Ltd. | os0007-5g |
PTB7 |
1237479-39-8 | 5g |
¥ 108000 | 2022-04-26 | ||
| eNovation Chemicals LLC | D625502-1g |
2-Ethylhexyl-4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate |
1237479-39-8 | 97% | 1g |
$700 | 2025-02-20 | |
| A2B Chem LLC | AE79432-1g |
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate |
1237479-39-8 | >98%(HPLC) | 1g |
$4374.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D625502-1g |
2-Ethylhexyl-4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate |
1237479-39-8 | 97% | 1g |
$700 | 2024-05-23 |
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate
Introduction to 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate (CAS No: 1237479-39-8)
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate, identified by the CAS number 1237479-39-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of heterocyclic molecules, featuring a fused thiophene and thienothiophene backbone, which is a common structural motif in modern drug discovery. The presence of multiple halogen atoms and a carboxylate functional group enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
The structural complexity of 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate arises from its unique arrangement of atoms, including a bromine substituent at the 4 and 6 positions, a fluorine atom at the 3 position, and an ethylhexyl side chain attached to the carboxylate group. This arrangement not only contributes to its distinct chemical properties but also opens up numerous possibilities for further functionalization and derivatization. The compound's ability to participate in various chemical reactions, such as cross-coupling reactions and nucleophilic substitutions, makes it a versatile building block for the synthesis of more complex molecules.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential applications in pharmaceuticals and agrochemicals. The fused ring system in 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate is particularly noteworthy due to its ability to interact with biological targets in unique ways. This has led to extensive research into its pharmacological properties and its potential as a lead compound for drug development.
One of the most compelling aspects of this compound is its role in the synthesis of advanced materials. The halogenated thiophene derivatives are known for their excellent electronic properties, making them suitable candidates for use in organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic cells. The ethylhexyl side chain enhances solubility and processability, which are critical factors for the practical application of these materials. Recent studies have demonstrated that derivatives of 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate can be incorporated into high-performance polymers that exhibit superior charge transport properties.
The synthesis of 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate involves a multi-step process that requires careful optimization to achieve high yields and purity. The introduction of bromine and fluorine atoms into the thiophene ring system is typically achieved through halogenation reactions, which can be performed using various reagents such as N-bromosuccinimide (NBS) or chlorine gas. The subsequent functionalization at the carboxylate position often involves esterification or amidation reactions, depending on the desired application.
Recent advancements in synthetic methodologies have enabled more efficient and sustainable routes for producing this compound. For instance, catalytic cross-coupling reactions have been employed to introduce additional substituents onto the thiophene ring without compromising yield or selectivity. These methods align with the growing emphasis on green chemistry principles, which aim to minimize waste and reduce environmental impact.
The pharmacological potential of 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate has been explored in several preclinical studies. Researchers have investigated its interactions with various biological targets, including enzymes and receptors involved in disease pathways. The halogenated heterocycle exhibits promising activity against certain types of cancer by inhibiting key signaling pathways. Additionally, its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders.
The compound's unique structural features also make it an attractive candidate for developing novel antimicrobial agents. Antibiotic resistance is a growing global health concern, necessitating the discovery of new therapeutic strategies. The halogen atoms in 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate contribute to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes. Preliminary studies have shown that derivatives of this compound exhibit potent activity against a range of Gram-positive and Gram-negative bacteria.
In conclusion,2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate (CAS No: 1237479-39-8) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its complex structure and diverse functional groups enable it to serve as a valuable intermediate in synthetic chemistry while also exhibiting promising biological activity. As research continues to uncover new applications for this molecule,its importance is likely to grow further, driving innovation across multiple scientific disciplines.
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